1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-5-3-4-6-11(10)14/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLGRXSYGQKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using appropriate fluorinated aromatic compounds.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one may exhibit anticancer properties. The imidazole ring can interact with enzymes involved in cancer cell metabolism, potentially leading to apoptosis (programmed cell death). A study demonstrated that related compounds induced oxidative stress in cancer cells, resulting in cell cycle arrest and apoptosis.
Antimicrobial Properties
The compound's structure suggests possible antimicrobial activity. The presence of the sulfanyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. Preliminary studies have shown that similar imidazole derivatives possess significant antibacterial effects against various pathogens .
Neurological Applications
Given the imidazole moiety's role in neurotransmitter systems, there is potential for this compound in treating neurological disorders. Research into related compounds has indicated possible neuroprotective effects, suggesting that they may mitigate neurodegeneration by modulating neurotransmitter activity and reducing oxidative stress .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a related imidazole derivative against various cancer cell lines. Results showed that the compound significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. These findings highlight the potential of imidazole derivatives as anticancer agents.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfanyl-containing imidazoles. The results indicated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The fluorophenyl and sulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1. Structural Comparison of 1-(2-{[(2-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one and Analogues
Key Observations:
Sulfur Oxidation State :
- The target compound’s sulfanyl group (-S-) is less polar and more lipophilic than the sulfonyl (-SO₂-) group in the ethyl acetate derivative . Sulfonyl groups enhance solubility and electron-withdrawing effects, often critical for binding to charged protein residues.
- Sulfanyl groups, as seen in the target compound and the thiophene-containing analogue , may act as bioisosteres for ethers or amines, improving membrane permeability.
In contrast, the para-fluorine in the sulfonyl derivative exerts stronger electron-withdrawing effects without steric interference.
Substituent Bulk :
- The ethyl acetate and diphenyl substituents in the sulfonyl derivative increase molar mass and steric bulk, likely reducing metabolic clearance but limiting passive diffusion. The target compound’s smaller propan-1-one group may favor better pharmacokinetic properties.
Biological Activity
The compound 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 250.33 g/mol. The structure incorporates a fluorophenyl group, a sulfanyl linkage, and an imidazole ring, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with imidazole moieties often exhibit antimicrobial properties. A study evaluating similar imidazole derivatives found that they displayed significant activity against various fungal strains, particularly Candida species. The minimum inhibitory concentration (MIC) values were reported to be notably lower than those of conventional antifungals like fluconazole, suggesting enhanced efficacy in treating resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Fluconazole | >100 | Resistant |
| Compound X | 0.1876 | Active |
Anti-inflammatory Effects
In vitro studies have demonstrated that imidazole derivatives can modulate inflammatory pathways. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential use in inflammatory diseases .
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cholinesterase and certain cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with active sites on target enzymes, disrupting their function.
- Receptor Modulation : It may bind to various receptors (e.g., GPCRs), altering cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that imidazole derivatives possess antioxidant properties that can protect cells from oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Study on Antifungal Activity : A comparative analysis showed that a series of imidazole derivatives, including those with similar structures to our compound, exhibited potent antifungal activity against resistant strains of Candida albicans and Candida tropicalis .
- Inflammation Model : In animal models of inflammation, derivatives demonstrated reduced edema and inflammatory markers when administered prior to inflammatory stimuli .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core via cyclization or condensation reactions. Key steps include:
- Alkylation/Acylation: Attaching the fluorophenylmethylsulfanyl group to the imidazole ring using alkyl halides or thiol intermediates under basic conditions (e.g., NaH in DMF) .
- Microwave-Assisted Synthesis: For improved yield and reaction rates, microwave irradiation (e.g., 150°C, 30 min) can enhance the efficiency of condensation steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates, while dichloromethane may be used for milder conditions .
Critical Parameters: - Purity of intermediates (monitored via TLC/HPLC).
- Temperature control to avoid side reactions (e.g., decomposition of the fluorophenyl group).
Q. How can the molecular structure of this compound be characterized experimentally?
Methodological Answer: Structural characterization employs a combination of techniques:
- X-Ray Crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths (e.g., C–F: 1.34–1.35 Å) and dihedral angles .
- Spectroscopy:
- Elemental Analysis: To validate stoichiometry (e.g., CHFNOS) .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data arising from twinning or disorder in the crystal lattice?
Methodological Answer:
- Software Tools: Use SHELXL’s twin refinement module for handling twinning (e.g., assigning twin laws via HKLF5 format) .
- Disorder Modeling: Split occupancy refinement for disordered fluorophenyl groups, constrained using SIMU and DELU commands in SHELX .
- Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants) to ensure consistency with crystallographic results .
Example: In a related compound (2-(2,4-difluorophenyl)-imidazole), triclinic crystal symmetry (space group ) with Å, Å was resolved by refining anisotropic displacement parameters .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro vs. 4-fluoro) or propan-1-one groups to assess bioactivity changes .
- Biological Assays:
- Enzyme Inhibition: Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Cellular Uptake: Measure logP values (e.g., via HPLC) to correlate lipophilicity with membrane permeability .
Case Study: In a structurally similar imidazole derivative, replacing the fluorophenyl group with a trifluoromethylbenzyl moiety increased IC values by 2-fold in kinase inhibition assays .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with the imidazole nitrogen and hydrophobic contacts with the fluorophenyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
- QSAR Modeling: Develop regression models using descriptors like molar refractivity and polar surface area to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
